Immunoassay Cross-Reactivity: TXB3 Interference in Anti-TXB2 Antibody-Based Detection Systems
Two independent immunoassay platforms demonstrate that TXB3 generates substantial cross-reactivity with antibodies raised against TXB2, confirming that TXB2-targeted ELISA/EIA kits cannot reliably distinguish TXB3 from TXB2 in biological samples. The Reinke & Brune (1988) monoclonal anti-TXB2 antibody exhibited 39.7% cross-reactivity with TXB3 in fluid-phase radioimmunoassay [1]. The Cayman Chemical TXB2 polyclonal ELISA Kit (Item No. 501020) shows 33.8% cross-reactivity with TXB3, while its TXB2 Express Monoclonal ELISA Kit reduces this to 10.1% . By comparison, cross-reactivity with TXB1 was 15.7% and with 2,3-dinor-TXB2 was 8.9% in the monoclonal RIA format [1]. This variability across assay formats necessitates the use of TXB3-specific analytical methods (e.g., LC-MS/MS with chromatographic resolution) for accurate differential quantification.
| Evidence Dimension | Anti-TXB2 antibody cross-reactivity (% relative to TXB2 = 100%) |
|---|---|
| Target Compound Data | TXB3 cross-reactivity: 39.7% (monoclonal RIA); 33.8% (polyclonal ELISA); 10.1% (monoclonal Express ELISA) |
| Comparator Or Baseline | TXB2: 100% (homologous ligand). TXB1: 15.7%; 2,3-dinor-TXB2: 8.9%; 11-dehydro-TXB2: <5% cross-reactivity |
| Quantified Difference | TXB3 cross-reactivity is 2.5–4.5× higher than TXB1 and 4.5–19.6× higher than 2,3-dinor-TXB2 in the monoclonal RIA format |
| Conditions | Monoclonal anti-TXB2 antibody (Reinke & Brune 1988), fluid-phase RIA, detection limit ~40 pg, binding affinity 1.98 × 10⁹ M⁻¹; Cayman TXB2 ELISA Kit (Item No. 501020), competitive EIA, range 1.6–1,000 pg/mL |
Why This Matters
Researchers relying on TXB2 immunoassays to quantify thromboxane production will systematically overestimate TXB2 levels by 10–40% in samples containing TXB3, making TXB3 an essential independent analytical reference standard for studies involving ω3 fatty acid supplementation.
- [1] Reinke M, Brune K. A monoclonal anti-thromboxane B₂ antibody. FEBS Lett. 1988;232(1):46-50. doi:10.1016/0014-5793(88)80383-1. PMID: 3130275. View Source
